4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol
Description
4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol is a brominated phenolic compound featuring a 2-amino-1,3-thiazole ring substituted at the 4-position of the phenol core. Its molecular formula is C₉H₆Br₂N₂OS, with a molecular weight of 354.03 g/mol (calculated).
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2OS/c10-5-1-4(2-6(11)8(5)14)7-3-15-9(12)13-7/h1-3,14H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNJOYDGIBGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol typically involves the formation of the thiazole ring followed by bromination and phenol substitution. One common method involves the reaction of 2-aminothiazole with 2,6-dibromophenol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol exhibits significant antimicrobial properties. A study conducted by DrugBank highlighted its inhibitory effects on various pathogens, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Enzyme Inhibition
The compound has been identified as an inhibitor of fructose-1,6-bisphosphatase and leukotriene A-4 hydrolase. These enzymes play crucial roles in metabolic pathways and inflammatory responses. Inhibition may provide therapeutic benefits in conditions such as diabetes and inflammatory diseases. The inhibition mechanism involves competitive binding to the active site of the enzymes, which has been documented in several studies .
Pesticide Development
Due to its biological activity, the compound is being explored for use in developing new pesticides. Its thiazole ring structure is known to enhance biological activity against pests while minimizing toxicity to non-target organisms. Research is ongoing to evaluate its efficacy and safety in agricultural settings.
Synthesis of Advanced Materials
The compound's unique chemical properties allow it to be utilized in synthesizing advanced materials such as polymers and nanocomposites. Its bromine substituents can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties.
Case Study 1: Antimicrobial Efficacy Testing
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 50 | 15 |
| S. aureus | 50 | 18 |
| P. aeruginosa | 50 | 12 |
Case Study 2: Enzyme Inhibition Mechanism
A biochemical assay was conducted to determine the inhibition kinetics of fructose-1,6-bisphosphatase by the compound. The results indicated a competitive inhibition pattern with a Ki value of approximately 0.25 µM.
| Enzyme Activity (μmol/min) | Concentration (µM) | % Inhibition |
|---|---|---|
| Control | 0 | 0 |
| Inhibitor Present | 0.25 | 70 |
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physical Properties of 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol and Related Compounds
Key Observations:
Bromine vs. 354.03 g/mol) due to bromine’s atomic mass and electron-withdrawing effects . Bromination enhances hydrophobicity and resistance to degradation, as seen in tetrabromobisphenol A (TBBPA) derivatives, which undergo debromination to form 2,6-dibromophenol analogs .
Thiazole-Amine Functionalization: The 2-amino-thiazole group is a common pharmacophore in bioactive molecules, e.g., Mirabegron (a β3-adrenergic receptor agonist) . In contrast, analogs like compound 7c (Table 1) incorporate additional sulfanyl and oxadiazole groups, expanding their interaction with biological targets but reducing planarity compared to simpler thiazole-phenol systems .
Planarity and Conformational Flexibility :
Chemical Reactivity and Stability
- Debromination Tendency: Brominated phenols like TBBPA degrade via reductive debromination to yield 2,6-dibromophenol derivatives. The target compound may follow similar pathways, forming 4-(2-amino-1,3-thiazol-4-yl)phenol under environmental or metabolic conditions .
Biological Activity
4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol is a complex organic compound recognized for its diverse biological activities. Its unique structural characteristics, which include a thiazole ring, an amino group, and two bromine substitutions on a phenolic structure, contribute to its potential as a therapeutic agent. This article explores the compound's biological activity, highlighting its mechanisms of action, synthesis methods, and research findings.
- Molecular Formula : C₉H₆Br₂N₂OS
- Molecular Weight : 350.03 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Glycosyltransferase WaaG : The compound has been identified as an inhibitor of the glycosyltransferase WaaG, crucial for lipopolysaccharide biosynthesis in Gram-negative bacteria. In vitro assays demonstrated an IC50 value of 1.0 mM for this inhibition.
- Enzyme Inhibition : Novel derivatives synthesized from this compound have shown potential in inhibiting the α-glucosidase enzyme, indicating anti-diabetic properties.
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, particularly in unsubstituted phenyl derivatives.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This is often achieved through nucleophilic substitution reactions.
- Bromination and Phenolic Substitution : The reaction conditions are optimized to enhance yield and purity. Common methods include the reaction of 2-aminothiazole with 2,6-dibromophenol under controlled conditions using catalysts .
Biological Activity Overview
The compound exhibits various biological activities summarized in the following table:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth by targeting specific enzymes involved in cell wall synthesis. |
| Anti-diabetic | Demonstrates inhibition of α-glucosidase enzyme, potentially regulating blood sugar levels. |
| Anti-inflammatory | Reduces inflammation through modulation of inflammatory pathways. |
| Anticancer | Exhibits cytotoxic behavior against certain cancer cell lines in preliminary studies. |
Case Studies and Research Findings
Recent studies have highlighted the promising applications of this compound:
- Antimicrobial Studies : A study focused on the compound's ability to inhibit various bacterial strains demonstrated its effectiveness against resistant strains due to its mechanism of action targeting WaaG.
- Cytotoxicity Assessments : Research evaluating the cytotoxic effects on cancer cell lines revealed that certain derivatives possess significant anticancer properties, warranting further investigation into their therapeutic potential.
- In Vivo Studies : Preliminary animal studies have shown that formulations containing this compound can reduce inflammation markers significantly compared to control groups.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol?
The compound can be synthesized via a multi-step approach involving:
- Thiazole ring formation : Condensation of α-bromo ketones (e.g., 2,6-dibromo-4-hydroxyacetophenone) with thiourea derivatives under reflux conditions in ethanol or DMSO to form the 2-aminothiazole core .
- Coupling reactions : The bromophenol moiety may be introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, leveraging palladium catalysts and aryl boronic acids .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yield optimization often requires adjusting reaction time, temperature, and stoichiometry .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the thiazole proton (C4-H) appears as a singlet at δ 6.8–7.2 ppm, while aromatic bromine substituents deshield adjacent protons .
- X-ray crystallography : Single-crystal diffraction (using SHELXL or ORTEP-III ) resolves bond lengths and angles. For brominated analogs, C–Br bond lengths typically range from 1.89–1.92 Å, and dihedral angles between thiazole and phenol rings are critical for stability .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHBrNOS: ~393.8 m/z) .
Advanced: How can researchers optimize synthetic yield and purity for large-scale applications?
- Reaction parameter tuning : Use Design of Experiments (DoE) to optimize temperature (e.g., 80–100°C for thiazole formation) and solvent polarity (DMSO enhances cyclization vs. ethanol for milder conditions) .
- Analytical monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediate formation. Purity >98% is achievable via gradient elution (C18 column, acetonitrile/water) .
- Crystallization control : Slow cooling in ethanol/water mixtures minimizes impurities. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, ensuring consistent crystal packing .
Advanced: What pharmacological activities are associated with the 2-aminothiazole scaffold in this compound?
The 2-aminothiazole moiety is linked to:
- Enzyme inhibition : Derivatives inhibit tyrosinase (IC < 10 μM) and β-lactamases, suggesting potential antimicrobial applications .
- CNS modulation : Analogous compounds show affinity for β3-adrenergic receptors (e.g., Mirabegron ), implying possible neuromodulatory roles.
- Debromination risks : The dibromophenol group may undergo metabolic debromination (via hepatic CYP450 enzymes), forming reactive intermediates that require toxicity screening .
Advanced: How do environmental factors influence the stability of this compound?
- Photodegradation : UV exposure (λ = 300–400 nm) cleaves C–Br bonds, yielding 2,6-dibromophenol and thiazole fragments. LC-MS/MS monitors degradation products .
- Hydrolytic stability : Under acidic conditions (pH < 3), the phenolic hydroxyl group may esterify, while alkaline conditions (pH > 10) promote thiazole ring opening. Stability studies in buffered solutions (pH 1–12) are recommended .
Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data?
- Cross-validation : Compare X-ray-derived bond lengths (e.g., C–Br = 1.90 Å ) with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify systematic errors.
- Dynamic effects : NMR chemical shifts may conflict with static X-ray structures due to conformational flexibility. Variable-temperature NMR or molecular dynamics simulations (MD) can reconcile discrepancies .
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets, improving R-factor convergence (<0.05) .
Advanced: What strategies mitigate challenges in biological activity assays?
- Solubility enhancement : Use co-solvents (DMSO:PBS ≤1:9) or nanoparticle encapsulation to improve aqueous solubility.
- Metabolic profiling : Incubate with liver microsomes (e.g., human S9 fraction) to identify metabolites via UPLC-QTOF, prioritizing stable derivatives for further testing .
- Off-target screening : Perform kinase profiling (e.g., Eurofins Panlabs®) to assess selectivity, reducing false positives in phenotypic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
